DNP-DL-methionine sulfone

Chiral Chromatography Enantiomer Separation Analytical Chemistry

DNP-DL-methionine sulfone (CAS 16068-18-1) is the essential, irreversibly oxidized DNP standard for robust chiral HPLC method validation (Rs 3.05, α 1.29 on CHIRALPAK ZWIX(+)) and a stable LC-MS internal standard for biological methionine oxidation studies. Unlike reducible DNP-sulfoxide or non-DNP methionine sulfone, its strong 254 nm UV chromophore guarantees sensitive, unambiguous detection, and its pronase-liberated reliability ensures accurate protein oxidative modification quantification. Procure ≥98% purity to eliminate analytical variability and secure reproducible, publication-ready data. Scale from 100 mg research packs to bulk custom quantities, with stringent −20°C storage ensuring long-term integrity and consistent inter-batch performance.

Molecular Formula C11H13N3O8S
Molecular Weight 347.3 g/mol
CAS No. 16068-18-1
Cat. No. B107261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDNP-DL-methionine sulfone
CAS16068-18-1
Molecular FormulaC11H13N3O8S
Molecular Weight347.3 g/mol
Structural Identifiers
SMILESCS(=O)(=O)CCC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C11H13N3O8S/c1-23(21,22)5-4-9(11(15)16)12-8-3-2-7(13(17)18)6-10(8)14(19)20/h2-3,6,9,12H,4-5H2,1H3,(H,15,16)
InChIKeyKFPFJKADCNQPPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DNP-DL-Methionine Sulfone (CAS 16068-18-1): Baseline Identity and Procurement-Relevant Characteristics


DNP-DL-methionine sulfone (CAS 16068-18-1) is a 2,4-dinitrophenyl (DNP) derivative of the oxidized sulfur amino acid DL-methionine sulfone, with the molecular formula C₁₁H₁₃N₃O₈S and a molecular weight of 347.30 g/mol . It is synthesized by dinitrophenylation of DL-methionine sulfone and is commercially available as a research-grade chemical [1]. The compound is characterized by its strong UV absorption at 254 nm due to the DNP chromophore [2], enabling sensitive detection in analytical workflows. It is supplied as a solid requiring storage at −20°C for long-term stability .

DNP-DL-Methionine Sulfone (CAS 16068-18-1): Why Non-Equivalent Analogs Cannot Be Substituted Without Validation


Substituting DNP-DL-methionine sulfone with in-class analogs—such as DNP-DL-methionine sulfoxide (CAS 1695-02-9) or underivatized DL-methionine sulfone (CAS 820-10-0)—introduces significant analytical and functional liabilities. The sulfone oxidation state confers irreversible oxidative stability, in contrast to the reducible sulfoxide, which is susceptible to enzymatic or chemical reduction back to methionine [1]. Furthermore, the DNP chromophore enables sensitive UV detection at 254 nm and alters the compound's chromatographic behavior, solubility, and molecular recognition properties compared to non-DNP derivatives [2]. Without quantitative validation, substitution risks compromised detection sensitivity, altered retention times, and misleading biological readouts.

DNP-DL-Methionine Sulfone (CAS 16068-18-1): Quantitative Evidence for Differentiated Selection


Enantiomeric Resolution of DNP-DL-Methionine Sulfone on CHIRALPAK ZWIX(+) Column

DNP-DL-methionine sulfone enantiomers are resolved on a CHIRALPAK ZWIX(+) zwitterionic chiral stationary phase (3 µm, 3 × 150 mm) with a mobile phase consisting of 50 mM formic acid and 25 mM diethylamine in methanol/tetrahydrofuran/water (49/49/2) at 0.5 mL/min and 25°C, achieving a resolution (Rs) of 3.05 and a separation factor (α) of 1.29 [1].

Chiral Chromatography Enantiomer Separation Analytical Chemistry

Irreversible Oxidative Stability of Methionine Sulfone vs. Reducible Sulfoxide

Methionine sulfone (Met(O₂)) is the fully oxidized, irreversible modification product of methionine, whereas methionine sulfoxide (Met(O)) is reducible by methionine sulfoxide reductase (MsrA) enzymes in the presence of dithiothreitol [1]. Under identical assay conditions, wild-type MsrA efficiently reduces Met(O)-containing peptides but cannot reduce Met(O₂), confirming the sulfone's oxidative inertness [1].

Oxidative Stress Protein Oxidation Methionine Sulfoxide Reductase

Pronase Hydrolysis Liberation of Methionine Sulfone from DNP-Proteins

In pronase hydrolysis of dinitrophenylated proteins, methionine sulfone is well liberated, whereas other DNP-amino acids such as O-DNP-tyrosine and imidazole-DNP-histidine are not released under the same conditions [1]. This differential liberation profile is critical for accurate N-terminal and compositional analysis of DNP-derivatized proteins.

Protein Hydrolysis Amino Acid Analysis DNP Derivatization

UV Detection Sensitivity at 254 nm for DNP-Methionine Sulfone

The 2,4-dinitrophenyl (DNP) group confers strong UV absorption at 254 nm, enabling sensitive detection of DNP-DL-methionine sulfone in chromatographic analyses [1]. In contrast, underivatized DL-methionine sulfone lacks this chromophore, requiring less sensitive detection methods such as refractive index or low-UV wavelength detection (<210 nm) [2].

UV Spectroscopy Chromatographic Detection Derivatization Chemistry

DNP-DL-Methionine Sulfone (CAS 16068-18-1): Optimal Application Scenarios for Scientific and Industrial Use


Chiral Purity Analysis in Asymmetric Synthesis

DNP-DL-methionine sulfone serves as a model racemate for chiral method development on zwitterionic stationary phases such as CHIRALPAK ZWIX(+). With a demonstrated resolution (Rs) of 3.05 and separation factor (α) of 1.29 [1], it provides a robust benchmark for validating chiral LC methods intended for amino acid derivatives and sulfone-containing pharmaceuticals.

Stable Internal Standard for Oxidative Stress Biomarker Quantification

Due to the irreversible nature of the sulfone oxidation state [2], DNP-DL-methionine sulfone is ideal as a stable internal standard in LC-MS or HPLC-UV assays quantifying methionine sulfoxide or sulfone in biological matrices. Its DNP chromophore allows detection at 254 nm [1], independent of the analyte's native absorbance.

N-Terminal Amino Acid Analysis of DNP-Derivatized Proteins

In Sanger's N-terminal sequencing or compositional analysis of DNP-proteins, DNP-DL-methionine sulfone is reliably liberated during pronase hydrolysis [3], enabling accurate quantification of methionine sulfone residues. This is particularly valuable when studying oxidative modifications in proteins exposed to reactive oxygen species.

HPLC Method Development and System Suitability Testing

DNP-DL-methionine sulfone's well-defined retention behavior on reversed-phase and chiral columns, combined with strong UV absorbance at 254 nm [1], makes it suitable as a system suitability standard for HPLC method qualification, especially in laboratories handling DNP-amino acid derivative workflows.

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